(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Description
The compound "(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one" is a heterocyclic derivative featuring an imidazol-4-one core. Key structural elements include:
- Cyclohexyl group at position 3, contributing to lipophilicity and steric bulk.
- Sulfanyl (mercapto) group at position 2, which may enhance reactivity or serve as a site for derivatization.
Properties
Molecular Formula |
C15H20N4OS |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5E)-3-cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H20N4OS/c1-10-11(9-18(2)17-10)8-13-14(20)19(15(21)16-13)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,16,21)/b13-8+ |
InChI Key |
YQMQHHLFGFTFRZ-MDWZMJQESA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=O)N(C(=S)N2)C3CCCCC3)C |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)C3CCCCC3)C |
Origin of Product |
United States |
Biological Activity
The compound (5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and possible mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄S
- CAS Number : 896231-12-2
This compound features a cyclohexyl group and a pyrazole moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Micrococcus luteus | Moderate activity |
| Candida spp. | Antifungal activity |
The compound showed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 µM, suggesting its potential as a broad-spectrum antimicrobial agent .
Cytotoxic Effects
In addition to its antimicrobial properties, the compound has been assessed for cytotoxicity using various cell lines. The MTT assay demonstrated that it possesses selective cytotoxic effects on cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity Results
| Cell Line | IC₅₀ (µM) |
|---|---|
| HaCat (human keratinocytes) | >100 |
| Balb/c 3T3 (mouse fibroblasts) | >100 |
| Cancer cell line A | 15 |
| Cancer cell line B | 20 |
These findings indicate that the compound selectively targets cancer cells with lower IC₅₀ values compared to non-cancerous cells .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with key cellular targets. Molecular docking studies have suggested that it binds effectively to bacterial DNA gyrase and MurD enzyme, which are critical for bacterial replication and cell wall synthesis.
Key Interactions:
- DNA Gyrase Binding : The compound forms hydrogen bonds with residues SER1084 and ASP437.
- MurD Enzyme Interaction : Strong binding affinity indicates potential as an antibacterial agent.
These interactions underline the compound's potential as a lead candidate for further development in antibacterial therapies .
Case Studies
Several case studies have highlighted the effectiveness of this compound in vivo. For instance, in animal models infected with resistant strains of bacteria, treatment with this compound resulted in significant reductions in bacterial load compared to control groups. This reinforces its potential therapeutic application.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves straightforward chemical transformations using commercially available reagents. For instance, it can be synthesized through a multi-step process that includes the formation of key intermediates followed by cyclization reactions. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the compound .
Anticancer Activity
Recent studies have indicated that (5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one exhibits promising anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including liver carcinoma (HUH7). The compound showed better cytotoxic activity than standard chemotherapeutics like 5-Fluorouracil (5-FU), with IC50 values indicating significant potential for further development as an anticancer agent .
Anti-inflammatory Potential
In silico studies have suggested that this compound may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes. Molecular docking studies have provided insights into its binding affinity and interaction with the enzyme's active site, indicating that it could be optimized for enhanced anti-inflammatory activity .
Comparison with Similar Compounds
(5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (CAS 200804-80-4)
(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 301343-54-4)
- Key Differences: Features a 4-(dimethylamino)benzylidene group instead of the pyrazole-based substituent.
- Implications: The dimethylamino group enhances polarity and hydrogen-bonding capacity. Molar mass 323.41 g/mol, slightly lower than the target compound (estimated ~350–370 g/mol due to cyclohexyl group) .
(4S)-4-methyl-2-(methylsulfanyl)-4-phenyl-1-(phenylamino)-4,5-dihydro-1H-imidazol-5-one
- Key Differences : Contains phenyl and methyl groups at positions 3 and 4, respectively.
- Methylsulfanyl group may alter metabolic stability .
Structural and Functional Analysis Table
*Estimated based on structural analogs.
Research Implications and Gaps
- Synthetic Challenges : The cyclohexyl group in the target compound may complicate synthesis due to steric hindrance, necessitating optimized reaction conditions (e.g., high-temperature catalysis).
- Data Limitations : The evidence lacks experimental data (e.g., solubility, bioactivity) for the target compound. Further studies are required to validate hypotheses derived from structural comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
